4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide -

4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

Catalog Number: EVT-4878996
CAS Number:
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide:

  • Compound Description: This compound is a potent and selective class I histone deacetylase (HDAC) inhibitor. [] It shows promising anticancer activity in vitro and in vivo against human myelodysplastic syndrome (SKM-1) cell lines. [] (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide also demonstrates a favorable pharmacokinetic profile. []

4-Methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenyl-benzamide:

  • Compound Description: This compound is mentioned as an excluded structure in a patent describing inhibitors for GlyT-1, a transporter protein for the neurotransmitter glycine. []

4-Chloro-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide:

  • Compound Description: This compound is also mentioned as an excluded structure in the same patent as the previous compound, focusing on GlyT-1 inhibitors. []

4-Chloro-N-[2-[5-chloro-2-methoxyphenyl)amino]-2-oxoethyl]-N-benzamide:

  • Compound Description: This compound is another excluded structure from the GlyT-1 inhibitor patent. []

4-Methyl-N-(2-oxo-2-[(2,4,6-trichloro-phenyl)amino]ethyl]-N-benzamide:

  • Compound Description: This compound is an excluded structure in the GlyT-1 inhibitor patent. []

N-[2-[(4-Methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide:

  • Compound Description: This is another excluded compound from the patent describing inhibitors for GlyT-1. []

4-Methyl-N-[2-[(4-methylphenyl)amino]-2-oxoethyl]-N-phenyl-benzamide:

  • Compound Description: This compound is listed as an excluded structure in the same patent focusing on GlyT-1 inhibitors. []

4-Chloro-N-(2-oxo-2-[(2,4,6-trichloro-phenyl)amino]ethyl]-N-benzamide:

  • Compound Description: This compound is an excluded structure in the patent related to GlyT-1 inhibitors. []

N-[2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl]-N-[(2-fluoro-phenyl)methyl]benzene acetamide:

  • Compound Description: This compound is the final excluded structure listed in the patent on GlyT-1 inhibitors. []

Imatinib:

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat certain types of cancer, particularly leukemia. [] It is typically studied in its salt form. []
  • Relevance: While structurally different from 4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide, Imatinib is mentioned in a paper discussing the crystallization of a freebase form of the drug. [] This paper highlights the importance of understanding the solid-state properties of drug molecules, as different crystalline forms can influence pharmaceutical properties like solubility and bioavailability. Although structurally distinct, both compounds emphasize the relevance of benzamide derivatives in medicinal chemistry and drug discovery.

4-Methyl-N-(2-methylphenyl)benzamide:

  • Compound Description: The paper focuses on the crystal structure of this compound, revealing the presence of two independent molecules in the asymmetric unit. []

(E)-N-{2-[2-(2-Chlorobenzylidene)hydrazin-1-yl]-2-oxoethyl}-4-methylbenzamide monohydrate:

  • Compound Description: This compound is an acylhydrazone derivative with a glycine moiety. [] The paper reports its crystal structure, highlighting the E conformation of the C=N double bond and the intricate hydrogen bonding network in the crystal lattice. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide:

    4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine:

    • Compound Description: The paper presents the crystal structure of this compound, revealing a nearly coplanar arrangement of the thiazole and pyrimidine rings. [] Weak intermolecular N—H⋯N interactions contribute to the crystal packing. []

    3-(4-Methoxyphenyl)-4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide:

    • Compound Description: The paper focuses on the crystal structure of this compound, highlighting the dihedral angle between the methylphenyl rings and the presence of N—H⋯O hydrogen bonds in the crystal lattice. []

    N-(4-Methylphenyl)-2-(3-nitrobenzamido)benzamide:

    • Compound Description: This compound is a bis-amide synthesized from 2-(3-nitrophenyl)-4H-benzoxazin-4-one and 4-methylaniline. [] The study focuses on its synthesis, crystal structure, DFT calculations, and Hirshfeld surface analysis, revealing insights into its intermolecular interactions and electronic properties. []

    (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024):

    • Compound Description: This compound, also known as AN-024, is not directly described but serves as the target compound in a patent focusing on the preparation of specific intermediates for its synthesis. []

    2-((3-Acrylamido-4-methylphenyl)amino)-N-(2-methyl-5-(3,4,5-trimethoxybenzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-BMX-078):

    • Compound Description: This compound is a highly potent and selective type II irreversible inhibitor of the BMX kinase. [] It exhibits an IC50 of 11 nM against BMX kinase and demonstrates a high selectivity profile against a panel of 468 kinases. []

    2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053):

    • Compound Description: CHMFL-ABL-053 is a potent, selective, and orally available inhibitor of BCR-ABL/SRC/p38 kinases. [] It exhibits significant antiproliferative activity against chronic myeloid leukemia (CML) cell lines and shows promising in vivo efficacy in a xenograft mouse model. []

    N-[2-((3-Fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamide:

    • Compound Description: This compound is one of a series of pyrimidine-5-carboxamide derivatives designed as potential succinate dehydrogenase inhibitors (SDHI). [] It displays potent fungicidal activity against Sclerotinia sclerotiorum and moderate activity against Botrytis cinerea. [] Molecular docking studies suggest it binds to the SDH enzyme. []

    N-(2,4-Dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamide:

    • Compound Description: This 1,4-dihydropyridine derivative exhibits potent anti-inflammatory activity, surpassing the efficacy of reference drugs like acetylsalicylic acid and indomethacin in a rat paw edema model. []

    2-Amino-4-chloro-6-[N-methyl-N-(4-methylphenyl)amino]pyrimidine:

    • Compound Description: The study investigates the crystal structure of this pyrimidine derivative, highlighting its hydrogen bonding patterns and comparing its supramolecular aggregation with analogous compounds. []

    4-Chloro-2{[(2-hydroxy-5-methylphenyl)amino]methyl}5-methylphenol:

    • Compound Description: The paper reports the crystal structure of this saliciline derivative, highlighting its E configuration and the stabilizing role of O—H⋯O intermolecular interactions in the crystal packing. []

    2-Ferrocenyl-N-(2-ferrocenylbenzoyl)-N-(4-methyl-2-pyridyl)benzamide:

    • Compound Description: This compound incorporates two ferrocene units within its structure. [] The paper reports its crystal structure, emphasizing the twisted molecular conformation and the absence of classical hydrogen bonds. []

    N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)3,5-dinitro-benzamide:

    • Compound Description: This naphthol derivative was synthesized through a multi-step process. [] The paper details its synthesis and characterization, showcasing the successful incorporation of a naphthalene moiety into the benzamide framework. []

    2-Ethyl-3-[1-[2-[methyl(2-phenethyl)amino]-2-oxoethyl]-5-(phenylmethoxy)indol-3-yl]propenoic acid:

    • Compound Description: This indole derivative is a potent leukotriene B4 (LTB4) receptor antagonist with an IC50 of 8 nM. [] It exhibits high binding affinity for LTB4 receptors, suggesting potential therapeutic value in inflammatory diseases. []

    4-[2-[Methyl(2-phenethyl)amino]-2-oxoethyl]-8-(phenylmethoxy)-2-naphthalenecarboxylic acid:

    • Compound Description: This naphthalene derivative is a potent leukotriene B4 (LTB4) receptor antagonist with an IC50 of 4.7 nM. [] It exhibits high binding affinity for LTB4 receptors, suggesting potential therapeutic value in inflammatory diseases. []

    1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS):

    • Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. [] It effectively alleviates migraine symptoms and shows high selectivity for CGRP receptors over adrenomedullin receptors. [] The study investigates the determinants of its affinity for CGRP and amylin receptors, highlighting the role of specific amino acid residues in receptor selectivity. []

    4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-phenyl] benzamide methanesulphonate (Imatinib mesylate):

    • Compound Description: Imatinib mesylate, the methanesulfonate salt of Imatinib, is a widely used anticancer drug, particularly for treating chronic myeloid leukemia (CML). [, ] It functions as a tyrosine kinase inhibitor, specifically targeting BCR-ABL, a protein implicated in CML development. [, ]

    4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate (Nilotinib):

    • Compound Description: Nilotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). [, ] It acts by inhibiting the BCR-ABL tyrosine kinase, a protein crucial in CML development. [, ]

    1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea:

    • Compound Description: The paper focuses on the synthesis, spectroscopic characterization, and crystal structure of this thiourea derivative. [] It highlights the presence of N–H⋯S hydrogen bonds in the crystal lattice and the anti-disposition of thioamide–N–H atoms. []

    N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide:

    • Compound Description: This compound is a benzimidazole derivative synthesized and evaluated for its anti-inflammatory activity. [] The study reports its synthesis, characterization, and promising anti-inflammatory effects, highlighting its potential as a therapeutic lead compound. []

    N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)carbamide:

    • Compound Description: This indazole derivative is the focus of a patent describing its synthesis and the preparation of its intermediates. [] The patent highlights a novel and efficient method for synthesizing the compound, suggesting potential commercial interest in its production. []

    4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523):

    • Compound Description: ZD3523 is a potent and orally active leukotriene receptor antagonist. [] It exhibits high affinity for LTD4 receptors and effectively inhibits LTD4-induced bronchoconstriction. []

    (E)-2-{[1-(3,11-Dimethyl-4-methylene-10-oxo-1-phenyl-4,5,10,11-tetrahydro-1H-benzo[b]pyrazolo[3,4-f][1,5]diazocin-5-yl)ethylidene]amino}-N-methyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide:

    • Compound Description: The paper describes the crystal structure of this complex benzamide derivative. []

    2,5-Dihydro-4-[(4-methylphenyl)amino]-2-oxo-N-phenyl-3-furancarboxamide:

    • Compound Description: The paper reports the synthesis and crystal structure of this furancarboxamide derivative. []

    2-Methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide:

    • Compound Description: This compound is a thiourea derivative synthesized from ortho-toluylchloride and 2-amino-4-picoline. [] It displays antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    4-Amino-2-fluoro-N-methyl-benzamide:

    • Compound Description: This compound is a fluorinated benzamide derivative synthesized from 2-fluoro-4-nitrotoluene. []

    3-Amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide:

    • Compound Description: This compound is a chlorinated benzamide derivative synthesized from 3-nitro-4-chlorobenzoic acid. []

    2-Amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde:

    • Compound Description: This compound is a pyrimidine derivative whose crystal structure is studied for its hydrogen bonding patterns. []

    2-Amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde:

    • Compound Description: This pyrimidine derivative's crystal structure is studied alongside compound 40 to compare their hydrogen bonding patterns. []

    N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide:

    • Compound Description: The paper focuses on the crystal structure of this compound, describing its key structural features and intermolecular interactions. []

    1-{[N-Methyl-N-(4-methylphenyl)amino]methyl}ferrocene:

    • Compound Description: The paper reports the crystal structure of this ferrocene derivative, describing the orientation of the cyclopentadienyl ring and the lack of significant intermolecular interactions. []

    N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine:

    • Compound Description: The paper presents the crystal structure of this compound, describing the presence of two independent molecules in the asymmetric unit and the intermolecular interactions stabilizing the crystal lattice. []

    2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate:

    • Compound Description: The paper reports the crystal structure of this compound, describing its hydrogen bonding patterns and the disorder observed in the pyrrolidine ring. []

    1-[2-[(1S)-(3-Dimethylaminopropionyl)amino-2-methylpropyl]-4-methylphenyl]-4-[(2R)-methyl-3-(4-chlorophenyl)propionyl]piperazine:

    • Compound Description: This compound is a potent and selective melanocortin-4 receptor antagonist with potential therapeutic applications in treating cachexia. [] It exhibits good oral bioavailability and promotes food intake in tumor-bearing mice. []

    1-(2-Methylphenyl)-4-[(3-hydroxypropyl)amino]-6-trifluoromethoxy-2,3-dihydropyrrolo[3,2-c]quinoline (AU-006):

    • Compound Description: AU-006 is a novel quinoline derivative with potent anti-ulcer activity. [] It effectively inhibits gastric lesions induced by ethanol and NaOH in experimental models. [] Its mechanism of action involves inhibiting gastric acid secretion. []

    2-Methyl-N-(4-methylphenyl)benzamide:

    • Compound Description: The paper reports the crystal structure of this compound, describing the conformation of the amide bond and the intermolecular hydrogen bonding interactions. []

    Properties

    Product Name

    4-methyl-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide

    IUPAC Name

    4-methyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide

    Molecular Formula

    C17H18N2O2

    Molecular Weight

    282.34 g/mol

    InChI

    InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)17(21)18-11-16(20)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20)

    InChI Key

    YXELHLGHYXXXSM-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C

    Canonical SMILES

    CC1=CC=C(C=C1)C(=O)NCC(=O)NC2=CC=CC=C2C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.